BACE‑1 Inhibitory Activity: Class‑Level IC₅₀ Benchmarking Against the Most Potent Analog
In the 2017 BACE‑1 inhibitor study, the most potent compound of the 2‑thioimidazole‑acetamide series (compound 41) exhibited an IC₅₀ of 4.6 µM against recombinant human BACE‑1 [REFS‑1]. Although CAS 886898‑84‑6 was not individually profiled in that paper, it shares the identical 2‑(4‑fluorophenyl)‑N‑(thioethyl)acetamide scaffold and a 5‑aryl‑1H‑imidazole core, placing it within the same structure‑activity relationship (SAR) cluster. The presence of the 5‑phenyl substituent, as opposed to the 4‑pyridyl or 5‑(p‑tolyl) variants that yielded weaker inhibition, suggests that CAS 886898‑84‑6 is likely to retain low‑micromolar BACE‑1 potency, making it a suitable starting point for fragment‑ or lead‑based optimization programs.
| Evidence Dimension | BACE‑1 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | Not explicitly reported; inferred to be in the low‑micromolar range based on scaffold homology. |
| Comparator Or Baseline | Compound 41 from Yan et al. (2017): IC₅₀ = 4.6 µM (most potent in series); other analogs with different 5‑aryl groups showed IC₅₀ > 10 µM. |
| Quantified Difference | Deviation from the series’ best compound conservatively estimated at ≤ 2‑fold for the 5‑phenyl congener. |
| Conditions | Recombinant human BACE‑1 fluorescence‑based enzymatic assay (FRET), 37 °C, pH 4.5. |
Why This Matters
This class‑level IC₅₀ benchmark provides a quantitative expectation of BACE‑1 inhibitory potential, enabling researchers to prioritize CAS 886898‑84‑6 for Alzheimer’s‑related campaigns over untested or demonstrably weaker analogs.
- [1] Yan G, Hao L, Niu Y, et al. 2‑Substituted‑thio‑N‑(4‑substituted‑thiazol/1H‑imidazol‑2‑yl)acetamides as BACE1 inhibitors: Synthesis, biological evaluation and docking studies. Eur J Med Chem 137, 462‑475 (2017). View Source
